N-t-BOC-cis-4-Hydroxy-4-methoxymethyl-L-proline
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Overview
Description
N-t-BOC-cis-4-Hydroxy-4-methoxymethyl-L-proline: is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, a hydroxyl group, and a methoxymethyl group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-t-BOC-cis-4-Hydroxy-4-methoxymethyl-L-proline typically involves the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using a tert-butoxycarbonyl (BOC) group. This is achieved by reacting L-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Hydroxylation: The protected proline is then subjected to hydroxylation to introduce the hydroxyl group at the 4-position. This can be done using various oxidizing agents.
Methoxymethylation: The hydroxyl group is further modified by introducing a methoxymethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-t-BOC-cis-4-Hydroxy-4-methoxymethyl-L-proline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can yield alcohols .
Scientific Research Applications
N-t-BOC-cis-4-Hydroxy-4-methoxymethyl-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of N-t-BOC-cis-4-Hydroxy-4-methoxymethyl-L-proline involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of the BOC protecting group and the methoxymethyl group can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
N-t-BOC-cis-4-Hydroxy-4-methoxymethyl-L-proline can be compared with other similar compounds such as:
N-t-BOC-cis-4-cyanomethyl-L-proline: This compound has a cyanomethyl group instead of a methoxymethyl group, which affects its reactivity and applications.
N-t-BOC-4-methylene-D-proline: The presence of a methylene group in this compound makes it structurally different and influences its chemical behavior.
N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline: This compound contains a dichlorocyclopropyl group, which imparts unique properties and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial production.
Properties
Molecular Formula |
C12H21NO6 |
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Molecular Weight |
275.30 g/mol |
IUPAC Name |
(2S,4S)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO6/c1-11(2,3)19-10(16)13-6-12(17,7-18-4)5-8(13)9(14)15/h8,17H,5-7H2,1-4H3,(H,14,15)/t8-,12-/m0/s1 |
InChI Key |
XRYTUYIEAMJOKQ-UFBFGSQYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@](C[C@H]1C(=O)O)(COC)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)(COC)O |
Origin of Product |
United States |
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